Gas-Phase Conformational Stability: Arg-Gly vs. Gly-Arg
Computational studies demonstrate a fundamental difference in the gas-phase stability of Arg-Gly compared to its constituent amino acids and other dipeptides. While most neutral amino acids and dipeptides adopt a non-ionic (canonical) conformation as their global minimum in the gas phase, Arg-Gly is a rare exception where the zwitterionic form is the most stable structure. This is in contrast to free L-arginine, where the zwitterion is a local minimum but is 4 kcal/mol less stable than the canonical form [1]. This unique stability profile is critical for interpreting mass spectrometry data and for computational modeling of peptide behavior.
| Evidence Dimension | Conformational energy difference (Global Minimum) |
|---|---|
| Target Compound Data | Zwitterionic form is the most stable (global minimum). |
| Comparator Or Baseline | Free L-Arginine: Zwitterionic form is 4 kcal/mol less stable than the canonical form (local minimum). |
| Quantified Difference | Not applicable (Qualitative difference in global minimum state) |
| Conditions | Gas-phase, computational (DFT, MP2 methods) |
Why This Matters
This unique gas-phase behavior is essential for accurate interpretation in analytical techniques like mass spectrometry and for researchers performing computational modeling, where using an incorrect starting conformation can lead to flawed results.
- [1] Wang, C., et al. (2013). Zwitterions are the most stable form for neutral arginylglycine in gas phase: Clear theoretical evidence. Computational and Theoretical Chemistry, 1008, 96-102. View Source
